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molecular formula C12H18O4 B8435419 (3,5-Diethoxy-4-methoxy-phenyl)-methanol

(3,5-Diethoxy-4-methoxy-phenyl)-methanol

Cat. No. B8435419
M. Wt: 226.27 g/mol
InChI Key: BOVQMVKKJOYTNH-UHFFFAOYSA-N
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Patent
US07645753B2

Procedure details

To a solution of (3,5-diethoxy-4-methoxy-phenyl)-methanol (0.26 g, 1.15 mmol, 1.0 equiv) in THF (10 mL) was added activated MnO2 (1.0 g, 11.49 mmol, 10.0 equiv) and the reaction mixture stirred at rt for 4 h. Filtration through Hyflo Super Cel, concentration by evaporation under reduced pressure and purification with column chromatography on silica eluting with hexane/ethyl acetate (5:1) yielded 0.12 g (48%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 1.47 (t, J=7.0 Hz, 6H), 3.94 (s, 3H), 4.14 (q, J=7.0 Hz, 4H), 7.10 (s, 2H), 9.84 (s, 1H). MS (ISP): 225.1 [M+H]+.
Quantity
0.26 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
48%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH2:15][OH:16])[CH:7]=[C:8]([O:12][CH2:13][CH3:14])[C:9]=1[O:10][CH3:11])[CH3:2]>C1COCC1.O=[Mn]=O>[CH2:13]([O:12][C:8]1[CH:7]=[C:6]([CH:5]=[C:4]([O:3][CH2:1][CH3:2])[C:9]=1[O:10][CH3:11])[CH:15]=[O:16])[CH3:14]

Inputs

Step One
Name
Quantity
0.26 g
Type
reactant
Smiles
C(C)OC=1C=C(C=C(C1OC)OCC)CO
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at rt for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration
CONCENTRATION
Type
CONCENTRATION
Details
through Hyflo Super Cel, concentration
CUSTOM
Type
CUSTOM
Details
by evaporation
CUSTOM
Type
CUSTOM
Details
under reduced pressure and purification with column chromatography on silica eluting with hexane/ethyl acetate (5:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC=1C=C(C=O)C=C(C1OC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 46.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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